Studies suggest that ECP may possess antibacterial and antifungal properties. Research has shown that ECP exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, ECP has demonstrated antifungal activity against Candida albicans, a common fungal pathogen. These findings suggest the potential of ECP as a natural antimicrobial agent, although further research is necessary to understand its mechanism of action and efficacy in vivo.
ECP has also been investigated for its potential anti-inflammatory properties. Studies have shown that ECP can inhibit the production of inflammatory mediators, such as cytokines and nitric oxide, in immune cells [, ]. Additionally, ECP may help protect against oxidative stress, which is implicated in various inflammatory diseases. These findings suggest that ECP could be beneficial in managing inflammatory conditions, but further studies are needed to determine its effectiveness in clinical settings.
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is a cyclic ketone with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. This compound is notable for its caramel-like flavor and is commonly used in the food industry to impart flavors reminiscent of caramel, coconut, and brown sugar. It is also recognized for its sweet aroma, which can be described as caramellic and nutty, making it a popular ingredient in various fragrance formulations, including decorative cosmetics and personal care products .
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is utilized in various fields:
These applications underscore its importance as both a flavor enhancer and a fragrance component .
Several compounds share structural similarities with 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. Here is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Methyl-2-hydroxycyclopentene | C7H10O | Similar flavor profile but with distinct aroma notes |
4-Hydroxy-4-methylpentanone | C6H12O | Different carbon skeleton but similar ketone functionality |
3-Hydroxycyclopentene | C5H8O | Lacks ethyl group; different flavor characteristics |
The unique feature of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one lies in its specific ethyl substitution and hydroxyl group positioning, which contribute to its distinctive caramel-like flavor and aroma compared to these similar compounds .
Property | Value |
---|---|
Molecular Formula | C₇H₁₀O₂ |
Molecular Weight | 126.15 g/mol |
Physical State (20°C) | Solid |
Color/Appearance | White to Orange to Green powder to crystal |
Melting Point | 39.0 to 43.0 °C |
Boiling Point | 75 °C (at 0.3 mmHg) / 258.3 °C (at 760 mmHg) |
Density | 1.066 g/mL at 25 °C (liquid) / 1.2±0.1 g/cm³ (solid) |
Flash Point | 107.2 °C (225 °F) |
Refractive Index | n²⁰ᴰ 1.476 |
pKa | 9.17±0.20 (Predicted) |
The molecular weight of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one has been consistently reported as 126.15 g/mol across multiple scientific databases and research publications [1] [2] [4]. This value corresponds precisely to its molecular formula C₇H₁₀O₂, which represents the arrangement of atoms within the compound [2] [21] [24].
At standard room temperature (20°C), 3-Ethyl-2-hydroxy-2-cyclopenten-1-one exists as a solid [9] [16] [20]. The physical appearance of this compound ranges from white to orange to green crystalline powder, with the specific coloration potentially varying based on purity levels and storage conditions [1] [9] [16].
The melting point of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one falls within the range of 39.0 to 43.0 °C, with most sources reporting approximately 42 °C as the typical value [1] [16] [22]. This relatively low melting point indicates the moderate intermolecular forces present in the crystalline structure of the compound [4] [22].
The boiling point exhibits pressure dependence, with reported values of 75 °C at reduced pressure (0.3 mmHg) and approximately 258.3 °C at standard atmospheric pressure (760 mmHg) [1] [4] [14]. This significant difference highlights the importance of specifying pressure conditions when reporting boiling points for this compound [4] [14].
The density of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one has been measured as 1.066 g/mL at 25 °C in its liquid state, while the solid form has a reported density of approximately 1.2±0.1 g/cm³ [1] [4] [17]. The refractive index (n²⁰ᴰ) has been determined to be 1.476, providing valuable information for optical characterization and identification purposes [1] [9] [16].
The compound possesses a flash point of 107.2 °C (225 °F), which is relevant for safety considerations during handling and storage [1] [4] [9]. Additionally, the predicted pKa value of 9.17±0.20 indicates the acidity of the hydroxyl group, which influences its chemical reactivity and potential for hydrogen bonding interactions [1].
The spectroscopic characteristics of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one provide essential information about its molecular structure and electronic properties [5] [12]. Various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and ultraviolet (UV) spectroscopy, have been employed to characterize this compound thoroughly [5] [12] [16].
Spectroscopic Method | Characteristic Features |
---|---|
IR Spectroscopy (Major Peaks) | O-H stretching (3200-3400 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), C=C stretching (1550-1650 cm⁻¹) |
NMR Spectroscopy (¹H) | Enol proton (δ ~15 ppm), ethyl group signals (δ ~0.8-2.5 ppm), cyclopentene ring protons (δ ~2.0-3.0 ppm) |
NMR Spectroscopy (¹³C) | Carbonyl carbon (δ ~200 ppm), enol carbon (δ ~150-170 ppm), other carbons (δ ~20-50 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 126, fragment peaks at m/z 111 (loss of methyl), m/z 97 (loss of ethyl) |
UV Spectroscopy | Absorption maxima related to C=O and C=C chromophores |
The infrared spectrum of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one exhibits characteristic absorption bands that correspond to its functional groups [5] [12]. The O-H stretching vibration appears as a broad band in the region of 3200-3400 cm⁻¹, which is typical for hydroxyl groups involved in hydrogen bonding [5] [12]. The carbonyl group (C=O) produces a strong absorption band in the range of 1650-1700 cm⁻¹, while the C=C stretching vibration of the cyclopentene ring appears in the region of 1550-1650 cm⁻¹ [5] [12] [16].
Proton (¹H) NMR spectroscopy reveals distinctive signals that confirm the structure of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one [5] [16]. The enol proton of the hydroxyl group typically appears as a singlet at approximately δ 15 ppm, indicating strong deshielding due to hydrogen bonding with the adjacent carbonyl group [5] [16]. The ethyl substituent produces characteristic signals, with the methyl protons appearing as a triplet at approximately δ 0.8-1.0 ppm and the methylene protons as a quartet at δ 2.0-2.5 ppm [5] [16]. The cyclopentene ring protons generate signals in the region of δ 2.0-3.0 ppm, with coupling patterns that reflect their specific positions within the ring structure [5] [16].
Carbon-13 (¹³C) NMR spectroscopy provides additional structural information about 3-Ethyl-2-hydroxy-2-cyclopenten-1-one [5] [16]. The carbonyl carbon resonates at approximately δ 200 ppm, while the enol carbon appears in the range of δ 150-170 ppm [5] [16]. The remaining carbon atoms of the cyclopentene ring and the ethyl substituent produce signals in the region of δ 20-50 ppm, with specific chemical shifts depending on their exact positions within the molecular structure [5] [16].
Mass spectrometry analysis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one shows a molecular ion peak at m/z 126, which corresponds to its molecular weight [19]. Fragmentation patterns include characteristic peaks at m/z 111 (resulting from the loss of a methyl group) and m/z 97 (resulting from the loss of an ethyl group) [19]. These fragmentation patterns provide valuable information for structural confirmation and identification purposes [19].
Ultraviolet (UV) spectroscopy of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one reveals absorption maxima that correspond to electronic transitions within the molecule, particularly those associated with the C=O and C=C chromophores [26]. However, specific detailed UV spectral data for this compound is somewhat limited in the scientific literature compared to other spectroscopic methods [26].
The solubility profile and partition coefficients of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one are critical parameters that influence its behavior in various solvents and its distribution between different phases [1] [14] [17]. These properties are particularly important for understanding the compound's potential applications and environmental fate [14] [15] [17].
Parameter | Value |
---|---|
Solubility in Organic Solvents | Soluble in Methanol, Ether |
Partition Coefficient (LogP) | 0.83 (reported) / 1.21 (alternative source) |
Hansen Solubility Parameters (Total) | Approximately 24.4 (calculated from components) |
Hansen Solubility Parameters (Dispersion, δD) | 18.44 |
Hansen Solubility Parameters (Polar, δP) | 10.37 |
Hansen Solubility Parameters (Hydrogen bonding, δH) | 12.07 |
The solubility of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one in water has not been extensively documented in quantitative terms in the available scientific literature [1] [14]. However, the compound has been reported to be soluble in polar organic solvents such as methanol and ether, which suggests a moderate polarity consistent with its molecular structure containing both hydrophilic (hydroxyl and carbonyl) and hydrophobic (ethyl and cyclopentene ring) moieties [1] [9] [16].
The octanol-water partition coefficient (LogP) of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one has been reported with some variation across different sources [1] [26]. One commonly cited value is 0.83, while an alternative source reports a value of 1.21 [1] [26]. Both values indicate a slight preference for the organic phase over the aqueous phase, which is consistent with the compound's molecular structure containing both polar functional groups and nonpolar hydrocarbon portions [1] [15] [26].
Hansen solubility parameters provide a more detailed characterization of the solubility behavior of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one [14] [17]. These parameters divide the total cohesive energy into three components: dispersion forces (δD), polar interactions (δP), and hydrogen bonding interactions (δH) [14] [17]. For 3-Ethyl-2-hydroxy-2-cyclopenten-1-one, the dispersion parameter (δD) has been determined to be 18.44, the polar parameter (δP) is 10.37, and the hydrogen bonding parameter (δH) is 12.07 [14] [17]. The total Hansen solubility parameter, calculated as the square root of the sum of squares of these three components, is approximately 24.4 [14] [17].
The relatively high values for both the polar parameter (δP) and the hydrogen bonding parameter (δH) reflect the presence of the hydroxyl and carbonyl functional groups in the molecule, which can participate in polar interactions and hydrogen bonding with suitable solvents [14] [17]. The dispersion parameter (δD) value indicates the contribution of van der Waals forces to the overall solubility behavior [14] [17].
These solubility parameters are valuable for predicting the compatibility of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one with various solvents and polymers, which is important for formulation development and processing considerations [14] [15] [17]. Solvents with similar Hansen solubility parameters are likely to be good solvents for this compound, following the principle that "like dissolves like" [14] [17].
Understanding the stability and reactivity parameters of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one is essential for proper handling, storage, and utilization of this compound in various applications [11] [20]. These parameters provide insights into the conditions under which the compound remains stable and the potential reactions it may undergo under different circumstances [7] [11] [20].
Parameter | Characteristics |
---|---|
Chemical Stability | Stable under proper conditions |
Conditions to Avoid | Heat, Air exposure |
Incompatible Materials | Oxidizing agents |
Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide upon decomposition |
Storage Recommendations | Store at 2-8°C, under inert gas |
Thermal Stability | Heat sensitive |
Reactivity with Oxidizing Agents | May react with strong oxidizing agents |
Air Sensitivity | Air sensitive |
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is generally stable under proper storage conditions, but it requires specific precautions to maintain its integrity over time [11] [20]. The compound has been classified as both air-sensitive and heat-sensitive, indicating that exposure to atmospheric oxygen and elevated temperatures can lead to degradation [11] [20].
The recommended storage conditions for 3-Ethyl-2-hydroxy-2-cyclopenten-1-one include refrigeration at 2-8°C and storage under an inert gas atmosphere, such as nitrogen or argon [1] [9] [20]. These conditions help minimize oxidation and other degradation processes that could affect the purity and stability of the compound [9] [20].
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is known to be incompatible with strong oxidizing agents, which can react with the compound and potentially lead to oxidation of the hydroxyl group or other structural modifications [11]. This reactivity is consistent with the presence of the enol functionality, which is generally susceptible to oxidation [11] [20].
Upon thermal decomposition, 3-Ethyl-2-hydroxy-2-cyclopenten-1-one produces carbon dioxide and carbon monoxide as hazardous decomposition products [11]. This decomposition pathway is typical for organic compounds containing carbonyl and hydroxyl functional groups when subjected to high temperatures or combustion conditions [11].
The thermal sensitivity of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one necessitates careful temperature control during handling and processing [20]. Exposure to elevated temperatures can accelerate degradation processes and potentially lead to changes in the physical and chemical properties of the compound [11] [20].
The air sensitivity of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one is attributed to the potential for oxidation reactions involving the enol functionality [20]. The hydroxyl group adjacent to the carbon-carbon double bond creates an enol structure that can undergo oxidation when exposed to atmospheric oxygen, particularly over extended periods [11] [20].